molecular formula C15H23NO3 B4858214 4-[4-(4-methoxyphenoxy)butyl]morpholine

4-[4-(4-methoxyphenoxy)butyl]morpholine

Cat. No.: B4858214
M. Wt: 265.35 g/mol
InChI Key: JVBCWYKANGSDNL-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenoxy)butyl]morpholine is a morpholine derivative featuring a butyl chain substituted with a 4-methoxyphenoxy group. This structure combines the morpholine ring's electron-rich nitrogen and oxygen atoms with the lipophilic 4-methoxyphenoxy moiety, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

4-[4-(4-methoxyphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-14-4-6-15(7-5-14)19-11-3-2-8-16-9-12-18-13-10-16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBCWYKANGSDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Morpholine Derivatives and Their Properties

Compound Name Substituent/Backbone Molecular Weight Key Properties/Applications Reference
4-[4-(4-Methoxyphenoxy)butyl]morpholine Butyl-linked 4-methoxyphenoxy 263.38 (analog) Likely intermediate for enzyme substrates or bioactive molecules; enhanced lipophilicity
4-(4-Nitrophenyl)morpholine Nitrophenyl 208.21 Anticancer intermediate; planar nitro group enables π-stacking interactions
4-(4-Methoxybenzothioyl)morpholine Thiobenzoyl with methoxy 237.32 Increased metabolic lability due to sulfur; precursor for sulfoxides/sulfones
4-(4-Nitrobenzyl)thiomorpholine Nitrobenzyl with thiomorpholine 242.30 Higher lipophilicity (vs. morpholine); antimycobacterial applications
4-[2-(Naphthalen-1-yloxy)ethyl]morpholine Naphthyloxyethyl 287.35 Higher cLogP (4.2 vs. 3.2 for phenoxyethyl); improved TNF-α inhibition

Key Comparisons

Substituent Position and Lipophilicity
  • 4-Methoxyphenoxy vs. Nitrophenyl: The 4-methoxyphenoxy group enhances lipophilicity (cLogP ~3.7–4.3) compared to polar nitro groups (cLogP ~1.5–2.0), influencing membrane permeability and target binding .
  • Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in thiomorpholine (e.g., 4-(4-nitrophenyl)thiomorpholine) increases lipophilicity and alters solid-state packing via C–H···O hydrogen bonds and aromatic stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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